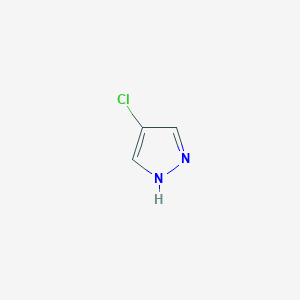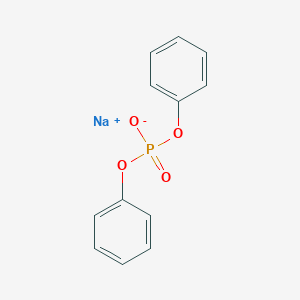
Sodium;diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diphenyl phosphate (SDPP) is a chemical compound that is widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H9NaO4P. SDPP has a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology. In
Mécanisme D'action
The mechanism of action of Sodium;diphenyl phosphate is not fully understood. It is known to act as a surfactant and emulsifier, which can affect the solubility and stability of lipid-based compounds. Sodium;diphenyl phosphate has also been shown to interact with cell membranes, affecting their permeability and fluidity.
Effets Biochimiques Et Physiologiques
Sodium;diphenyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility and stability of lipids and lipoproteins, which can improve their delivery and uptake by cells. Sodium;diphenyl phosphate has also been shown to affect the permeability and fluidity of cell membranes, which can affect the transport of nutrients and other molecules across the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;diphenyl phosphate has a number of advantages for lab experiments. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, Sodium;diphenyl phosphate has some limitations, including its potential toxicity and its limited solubility in organic solvents.
Orientations Futures
There are many future directions for the use of Sodium;diphenyl phosphate in scientific research. One area of interest is the development of new lipid-based delivery systems for drugs and other therapeutic agents. Sodium;diphenyl phosphate could be used to improve the solubility and stability of these compounds, improving their delivery and efficacy. Another area of interest is the study of the metabolism of lipids and lipoproteins. Sodium;diphenyl phosphate could be used to study the effects of various compounds on lipid metabolism, which could lead to the development of new treatments for lipid-related disorders.
Conclusion:
In conclusion, Sodium;diphenyl phosphate is a useful tool in scientific research that has a wide range of applications in various fields of study. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate has many advantages for lab experiments, including its stability and long shelf life. However, it also has some limitations, including its potential toxicity and limited solubility in organic solvents. There are many future directions for the use of Sodium;diphenyl phosphate in scientific research, including the development of new lipid-based delivery systems and the study of lipid metabolism.
Méthodes De Synthèse
Sodium;diphenyl phosphate can be synthesized by the reaction of diphenyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution and produces Sodium;diphenyl phosphate as a white crystalline solid. The reaction is as follows:
C12H10O4P + NaOH → C12H9NaO4P + H2O
Applications De Recherche Scientifique
Sodium;diphenyl phosphate is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used as a surfactant and emulsifier in the preparation of liposomes and other lipid-based delivery systems. Sodium;diphenyl phosphate is also used in the study of the metabolism of lipids and lipoproteins.
Propriétés
Numéro CAS |
15205-59-1 |
|---|---|
Nom du produit |
Sodium;diphenyl phosphate |
Formule moléculaire |
C12H10NaO4P |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
sodium;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Na/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
Clé InChI |
FVOMJWZIGNBHOA-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
Synonymes |
Phosphoric acid diphenyl(sodium) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



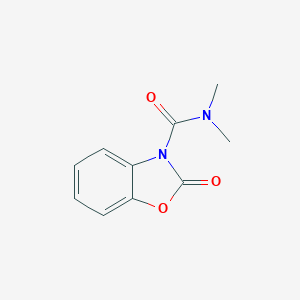
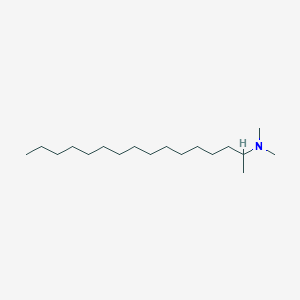
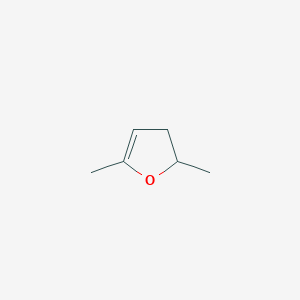
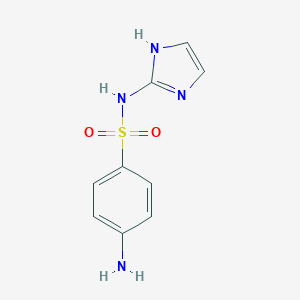

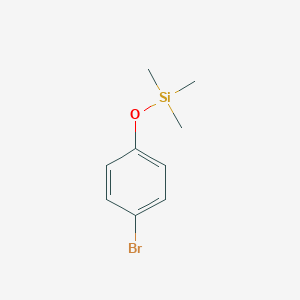
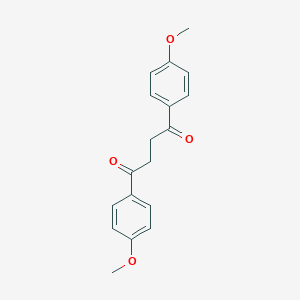

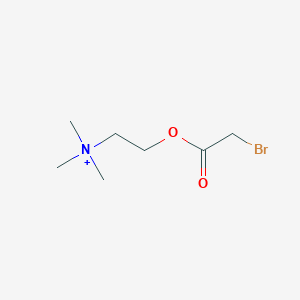


![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
